
Amino-2-deoxy-D-galactose-15N (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-2-deoxy-D-galactose-15N (hydrochloride) is a nitrogen-15 labeled derivative of amino-2-deoxy-D-galactose hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrogen-15 isotope labeling allows for detailed studies of metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amino-2-deoxy-D-galactose-15N (hydrochloride) involves the incorporation of nitrogen-15 into the amino group of amino-2-deoxy-D-galactose. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful incorporation of the isotope.
Industrial Production Methods
Industrial production of amino-2-deoxy-D-galactose-15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity.
化学反応の分析
Types of Reactions
Amino-2-deoxy-D-galactose-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Amino-2-deoxy-D-galactose-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of nitrogen-containing compounds.
Biology: Employed in studies of glycoprotein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of liver diseases and metabolic disorders.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
作用機序
The mechanism of action of amino-2-deoxy-D-galactose-15N (hydrochloride) involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows researchers to track the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
類似化合物との比較
Similar Compounds
Amino-2-deoxy-D-galactose hydrochloride: The non-labeled version of the compound.
2-Amino-2-deoxy-D-glucose: Another amino sugar with similar properties but different applications.
D-Galactosamine hydrochloride: A related compound used in liver disease research.
Uniqueness
Amino-2-deoxy-D-galactose-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides enhanced capabilities for tracing and studying metabolic pathways. This makes it particularly valuable in research applications where detailed molecular insights are required.
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i7+1; |
InChIキー |
CBOJBBMQJBVCMW-LRPWDTCCSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
正規SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


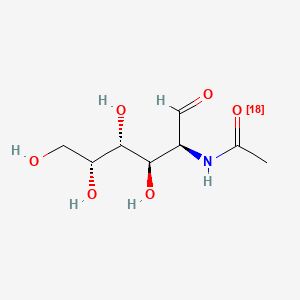
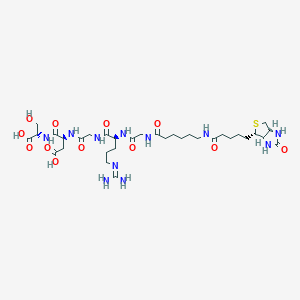

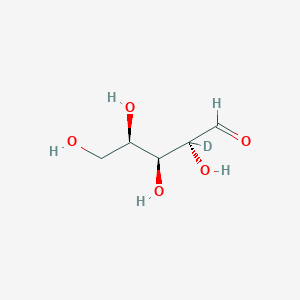

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
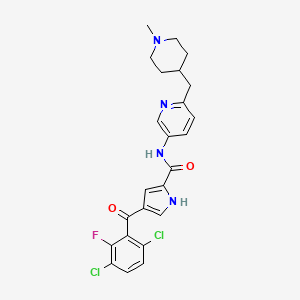
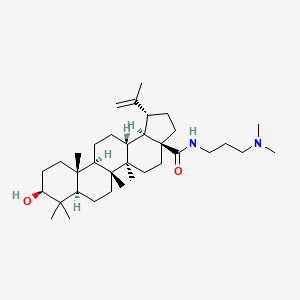
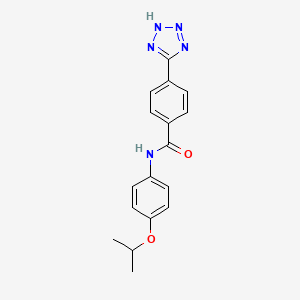
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)


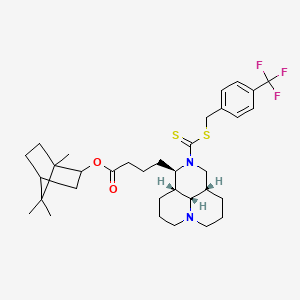
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
